2-(Azocan-1-yl)ethanol
Description
2-(Azocan-1-yl)ethanol is an aliphatic heterocyclic compound comprising an eight-membered azocane ring (a cyclic secondary amine) fused to an ethanol moiety. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (inferred from structural analogs in ). The azocane ring confers conformational flexibility and moderate basicity, while the hydroxyl group enhances hydrophilicity. This compound is primarily explored in pharmaceutical and chemical synthesis contexts, particularly as a precursor for bioactive molecules or surfactants.
Properties
CAS No. |
2056-40-8 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(azocan-1-yl)ethanol |
InChI |
InChI=1S/C9H19NO/c11-9-8-10-6-4-2-1-3-5-7-10/h11H,1-9H2 |
InChI Key |
CJKFAWZFSIOQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol
- Molecular Formula : C₂₂H₄₀N₂O
- Key Features : Contains a five-membered imidazoline ring and a long alkenyl chain (heptadecenyl group).
- Applications: Likely used in industrial formulations (e.g., corrosion inhibitors or detergents), contrasting with 2-(Azocan-1-yl)ethanol’s smaller, less hydrophobic structure.
Methyl 2-(Azocan-1-yl)acetate
- Molecular Formula: C₁₀H₁₉NO₂
- Key Features: Ester derivative of this compound, replacing the hydroxyl group with a methyl acetate moiety.
- Properties : The ester group reduces polarity (higher logP) compared to the parent compound, enhancing lipid solubility for membrane penetration in drug delivery systems.
- Applications : Used in chemical synthesis for modifying solubility profiles of azocane-based intermediates.
2-[2-(Azocan-1-yl)ethyl]guanidine
- Molecular Formula : C₁₀H₂₁N₅
- Key Features : Azocane ring linked to a guanidine group via an ethyl spacer.
- Properties: Guanidine’s strong basicity (pKa ~13) contrasts with the moderate basicity of this compound (pKa ~8–9 inferred). This enhances electrostatic interactions with biological targets.
- Applications: Potential antimicrobial or antiviral agent due to guanidine’s nucleic acid-binding properties.
Ethanol,2-(1H-Benzimidazol-1-ylmethoxy)-
- Molecular Formula : C₁₀H₁₂N₂O₂
- Key Features : Benzimidazole (aromatic heterocycle) connected via an ether linkage.
- Properties : The benzimidazole ring enables π-π stacking and interactions with enzymes, while the ether group increases metabolic stability compared to ester-containing analogs.
- Applications : Antifungal or anticancer candidates, diverging from azocane derivatives’ focus on solubility modulation.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Inferred) | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₉NO | 157.25 | Azocane, hydroxyl | ~1.5 | Drug intermediates, surfactants |
| 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol | C₂₂H₄₀N₂O | 348.57 | Imidazoline, alkenyl | >6.0 | Industrial surfactants |
| Methyl 2-(Azocan-1-yl)acetate | C₁₀H₁₉NO₂ | 185.27 | Azocane, ester | ~2.2 | Solubility modifiers |
| 2-[2-(Azocan-1-yl)ethyl]guanidine | C₁₀H₂₁N₅ | 211.31 | Azocane, guanidine | ~0.8 | Antimicrobial agents |
| Ethanol,2-(1H-benzimidazol-1-ylmethoxy)- | C₁₀H₁₂N₂O₂ | 200.22 | Benzimidazole, ether | ~1.8 | Antifungal agents |
Notes
- Limited direct data on this compound’s biological activity necessitates reliance on structural analogs for comparisons.
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